![molecular formula C19H29N3O2S B10968260 2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10968260.png)
2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following structural formula:
C9H16N2O3
. - It contains a benzothiophene ring fused with a cyclohexane ring, along with an amide functional group.
- The compound’s systematic name is 2-[(Cyclohexylcarbamoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
- It is a solid substance with a melting point of 164-165°C and a boiling point of 463.8°C (at 760 mmHg) .
- The IUPAC name is {[(Cyclohexylamino)carbonyl]amino}acetic acid .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with a benzothiophene derivative and introduce the necessary functional groups.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may include reagents, solvents, and temperature control.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic pathways.
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
Industry: Limited information exists on industrial applications.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound’s specific arrangement of functional groups sets it apart from other benzothiophene derivatives.
Properties
Molecular Formula |
C19H29N3O2S |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(cyclohexylcarbamoylamino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H29N3O2S/c1-2-6-12-9-10-14-15(11-12)25-18(16(14)17(20)23)22-19(24)21-13-7-4-3-5-8-13/h12-13H,2-11H2,1H3,(H2,20,23)(H2,21,22,24) |
InChI Key |
LBKPEDRCLBQKHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one](/img/structure/B10968179.png)
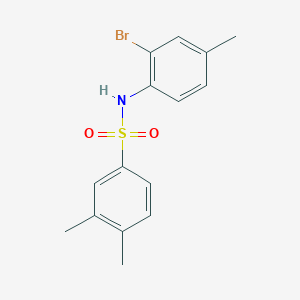
![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B10968187.png)
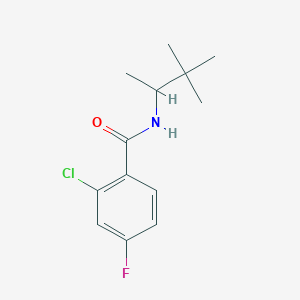
![N-(4-ethyl-5-methyl-3-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B10968193.png)
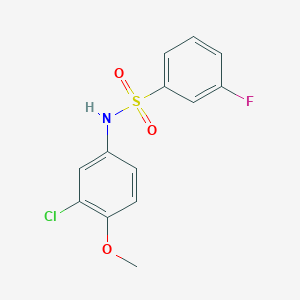
methanone](/img/structure/B10968199.png)
![N-(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10968206.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}butane-1-sulfonamide](/img/structure/B10968221.png)
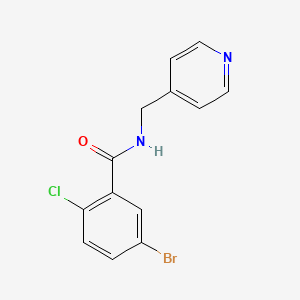
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-cyclohexylurea](/img/structure/B10968240.png)
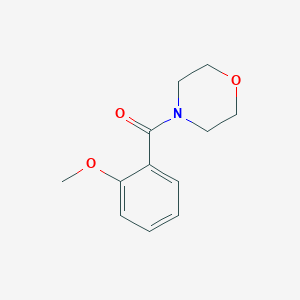
acetate](/img/structure/B10968268.png)
![4-chloro-N-[1-(pyridin-4-yl)ethyl]benzamide](/img/structure/B10968274.png)
